Uridine 5'-diphosphoglucose disodium salt
Overview
Description
Synthesis Analysis
The synthesis of UDP-GlcNAc involves enzymatic reactions where uridine monophosphate (UMP) is converted to UDP and then to UDP-GlcNAc. A yeast-based method has been developed for its production, utilizing yeast cells to catalyze the conversion of 5'-UMP to 5'-UTP and then to UDP-GlcNAc using glucosamine as a substrate. Additionally, the yqgR gene product from Bacillus subtilis, identified as a glucokinase, can phosphorylate N-acetylglucosamine (GlcNAc) to GlcNAc-6-phosphate, an intermediate in UDP-GlcNAc biosynthesis. This novel method allows for the synthesis of UDP-GlcNAc using GlcNAc instead of glucosamine, improving the yield significantly (Okuyama et al., 2000).
Molecular Structure Analysis
The molecular structure of UDP-GlcNAc includes a uracil base linked to a ribose sugar, which is connected to a pyrophosphate group and then to the GlcNAc moiety. This structure is critical for its function as a glycosyl donor. Detailed analysis of the charge density distribution in related nucleotides has revealed insights into their anharmonic motion and interactions with cations, which are relevant to understanding the behavior of UDP-GlcNAc in biological systems (Jarzembska et al., 2017).
Chemical Reactions and Properties
UDP-GlcNAc participates in various chemical reactions, especially in the biosynthesis of complex carbohydrates. It acts as a substrate for glycosyltransferase enzymes, which transfer the GlcNAc moiety to acceptor molecules, forming glycosidic bonds. The chemical properties of UDP-GlcNAc, including its reactivity and interaction with enzymes, are essential for its role in metabolic pathways.
Physical Properties Analysis
The physical properties of UDP-GlcNAc, such as solubility, stability, and interaction with metal ions, influence its biological functions and applications. NMR spectroscopy studies have provided insights into the solution conformations of UDP-GlcNAc under various conditions, highlighting the importance of metal ions in stabilizing its structure (Monteiro et al., 2000).
Scientific Research Applications
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Glycosyltransferases Studies
- Application : Uridine 5’-diphosphoglucose disodium salt is used as a substrate in the enzymatic production of glycosides .
- Method : The compound is used in a radiometric assay of glycosyltransferases .
- Results : The results of these studies can help understand the role of glycosyltransferases in various biological processes .
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CMP-Sia Transporter Studies
- Application : It is used as a substrate in the substrate screening and binding affinity measurements of the human CMP-Sia transporter .
- Method : The compound is used in assays to measure the activity of the CMP-Sia transporter .
- Results : These studies can provide insights into the function of the CMP-Sia transporter .
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Glycogen Synthesis Studies
- Application : Uridine diphosphate glucose (UDP-glucose) is a glycogen precursor. The transfer of glucose from UDP-glucose to growing glycogen chain is catalyzed by the enzyme glycogen synthase .
- Method : The compound is used in assays to study glycogen synthesis .
- Results : These studies can help understand the process of glycogen synthesis .
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Cell Signaling Studies
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Galactosyltransferase Labeling
- Application : Uridine 5’-diphosphoglucose disodium salt has been used as a component in galactosyltransferase labeling buffer to prelabel terminal N-acetylglucosamine (GlcNAc) on immunoglobulin chains .
- Method : The compound is used in assays to study galactosyltransferase labeling .
- Results : These studies can provide insights into the role of galactosyltransferase in the labeling of GlcNAc on immunoglobulin chains .
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P2Y14 Receptor Activation
- Application : Uridine-5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells .
- Method : The compound is used in assays to study P2Y14 receptor activation .
- Results : These studies can provide insights into the role of UDP in the activation of dendritic cells and glial cells .
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PpIRX10 Enzyme Activity
- Application : Uridine 5’-diphosphoglucose disodium salt from baker’s yeast (Saccharomyces cerevisiae) is used as a substrate for the PpIRX10 enzyme activity of Arabidopsis thaliana .
- Method : The compound is used in assays to study PpIRX10 enzyme activity .
- Results : These studies can provide insights into the role of PpIRX10 enzyme in Arabidopsis thaliana .
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Neuroimmune System Activation
- Application : Uridine-5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17 (GPR17) thereby inducing oligodendrocyte differentiation .
- Method : The compound is used in assays to study P2Y14 receptor activation and GPR17 activation .
- Results : These studies can provide insights into the role of UDP in the activation of dendritic cells, glial cells, and oligodendrocyte differentiation .
Safety And Hazards
Future Directions
While there are no specific future directions mentioned in the sources, the use of Uridine 5’-diphosphoglucose disodium salt in various biochemical and pharmacological studies suggests its potential for further research in these areas.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJQEQVCYGYYMM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Na2O17P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5'-diphosphoglucose disodium salt | |
CAS RN |
28053-08-9, 117756-22-6 | |
Record name | Uridine(5')disodiodiphospho(1)-α-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Uridine-5'-diphosphoglucose disodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.